![molecular formula C22H21N3O4S B2690913 Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 223109-58-8](/img/structure/B2690913.png)
Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group, a furan ring, a dihydropyridine ring, a phenylcarbamoyl group, and a sulfanyl group attached to an acetate .
Synthesis Analysis
While specific synthesis methods for this compound are not available, each of the functional groups present in the molecule are well-known in organic chemistry and have established synthetic routes. For instance, ethyl cyanoacetate, a component of the compound, can be prepared using Kolbe nitrile synthesis, Fischer esterification, or reaction of sodium cyanoacetate with ethyl bromide . Furan rings can be synthesized through various methods such as Paal-Knorr Furan Synthesis .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For instance, the cyano group in ethyl cyanoacetate can participate in condensation reactions like the Knoevenagel condensation or the Michael addition . The furan ring can undergo reactions typical of aromatic systems .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of new pyrazole, pyrrole, and furan derivatives through reactions involving compounds with structural similarities to the target chemical. These synthetic pathways often involve interactions with ω-bromoacetophenone, leading to the formation of complex heterocycles with potential applications in drug discovery and materials science (Abdelrazek, 1990).
Pharmaceutical Applications
A detailed synthesis process outlines the creation of compounds with pharmaceutical relevance, such as the synthesis of 4-phenyl-2-butanone, a precursor in medicinal chemistry for anti-inflammatory and analgesic agents (Zhang, 2005). This indicates the broader utility of the compound's chemical framework in developing therapeutic agents.
Advanced Materials and Chemical Synthesis
The compound's derivatives have been utilized in the fabrication of novel S-substituted sulfanylpyridines and related heterocycles, showcasing the versatility of the core structure in synthesizing materials with potential electronic, optical, or catalytic properties (Al-Taifi et al., 2020).
Crystallographic and Structural Analysis
Crystal structure analyses of similar sulfanyl-substituted compounds provide insights into their molecular configurations, which are crucial for designing materials with specific physical properties. These studies are fundamental in materials science for understanding how molecular arrangements affect material characteristics (Choi et al., 2008).
Organic Synthesis Methodologies
The research also delves into the efficient synthesis of highly substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives, demonstrating the compound's role in facilitating diverse organic synthesis strategies. These methodologies are pivotal in the discovery and development of novel organic compounds with varied applications (Metwally, 2007).
Propriétés
IUPAC Name |
ethyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-28-18(26)13-30-22-16(12-23)20(17-10-7-11-29-17)19(14(2)24-22)21(27)25-15-8-5-4-6-9-15/h4-11,20,24H,3,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXPMNWWLXJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)
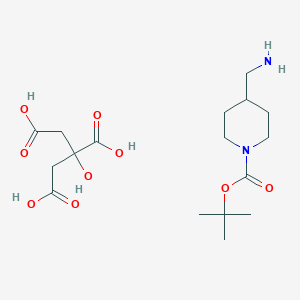
![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
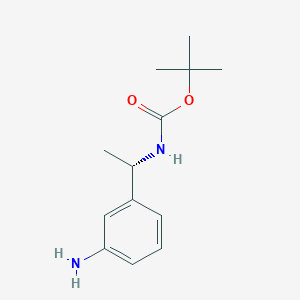
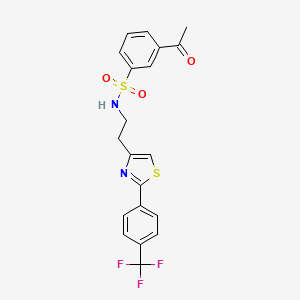
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
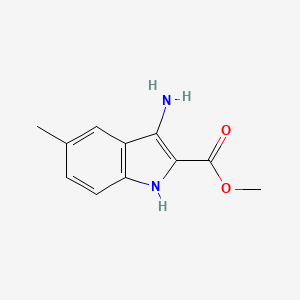
![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)
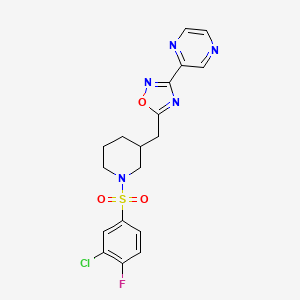
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)
